molecular formula C9H17NO2 B12067389 Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate

Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate

Cat. No.: B12067389
M. Wt: 171.24 g/mol
InChI Key: LJVNIMDDLLVYSR-UHFFFAOYSA-N
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Description

Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, which yields the desired cyclopropane carboxylate with high trans-selectivity . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable cyclopropanation reactions using cost-effective catalysts and reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the modulation of enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an agonist of ethylene response in plants, triggering ethylene-related physiological responses . The compound’s structure allows it to bind to ethylene receptors, thereby modulating the ethylene signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an ethylene agonist sets it apart from other cyclopropane derivatives, making it valuable in agricultural and postharvest applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 1-(2-methylpropylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-7(2)6-10-9(4-5-9)8(11)12-3/h7,10H,4-6H2,1-3H3

InChI Key

LJVNIMDDLLVYSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1(CC1)C(=O)OC

Origin of Product

United States

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